
Methyl 4-(5,6-dichloro-1H-indol-3-YL)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(5,6-dichloro-1H-indol-3-YL)butanoate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a dichlorinated indole moiety attached to a butanoate ester group. Indole derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(5,6-dichloro-1H-indol-3-YL)butanoate typically involves the Fischer indole synthesis, which is a well-established method for constructing indole rings. The process begins with the reaction of phenylhydrazine with a suitable ketone or aldehyde under acidic conditions to form the indole core. The dichlorination of the indole ring can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors, which offer better control over reaction conditions and improved yields. The use of microwave irradiation has also been explored to reduce reaction times and enhance efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: Methyl 4-(5,6-dichloro-1H-indol-3-YL)butanoate undergoes various chemical reactions, including:
Oxidation: The indole ring can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group to the corresponding alcohol can be achieved using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of indole-3-carboxylic acid derivatives.
Reduction: Formation of 4-(5,6-dichloro-1H-indol-3-YL)butanol.
Substitution: Formation of various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(5,6-dichloro-1H-indol-3-YL)butanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, including cancer and microbial infections.
Wirkmechanismus
The mechanism of action of Methyl 4-(5,6-dichloro-1H-indol-3-YL)butanoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound is known to interact with enzymes and receptors involved in cell signaling pathways.
Pathways Involved: It can modulate pathways related to cell proliferation, apoptosis, and inflammation, making it a potential candidate for anticancer and anti-inflammatory therapies.
Vergleich Mit ähnlichen Verbindungen
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)-4-methylthiosemicarbazide
- Ethyl 2-(3-(5-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)-1H-indol-1-yl)acetate
Comparison: Methyl 4-(5,6-dichloro-1H-indol-3-YL)butanoate stands out due to its dichlorinated indole moiety, which imparts unique chemical reactivity and biological activity. Compared to other indole derivatives, it exhibits enhanced antimicrobial and anticancer properties, making it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
137814-55-2 |
|---|---|
Molekularformel |
C13H13Cl2NO2 |
Molekulargewicht |
286.15 g/mol |
IUPAC-Name |
methyl 4-(5,6-dichloro-1H-indol-3-yl)butanoate |
InChI |
InChI=1S/C13H13Cl2NO2/c1-18-13(17)4-2-3-8-7-16-12-6-11(15)10(14)5-9(8)12/h5-7,16H,2-4H2,1H3 |
InChI-Schlüssel |
XBNIGHJQBFWMIU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CCCC1=CNC2=CC(=C(C=C21)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


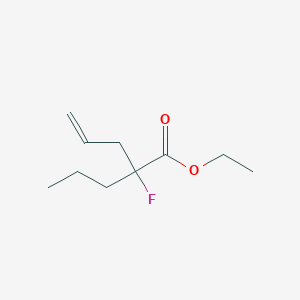

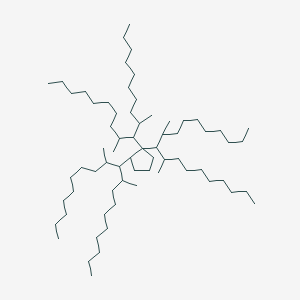
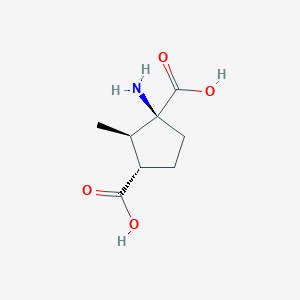

![2-Chloro-10-(4-methylbenzene-1-sulfonyl)pyrimido[4,5-b]indolizine](/img/structure/B14261867.png)

diphenyl-lambda~5~-phosphane](/img/structure/B14261882.png)
![2-[2-(4-Iodophenyl)ethoxy]oxane](/img/structure/B14261891.png)
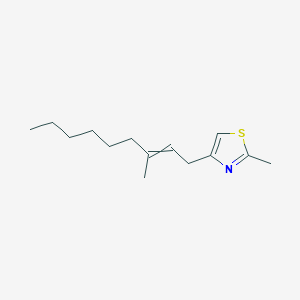
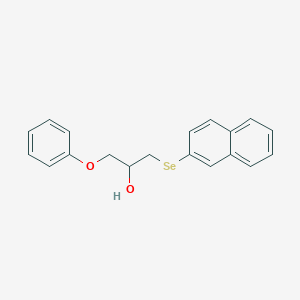
![N,N'-[Ditellane-1,2-diylbis(4-bromo-2,1-phenylene)]diacetamide](/img/structure/B14261894.png)

![3-[(Butan-2-yl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14261899.png)
